molecular formula C10H9F3O B2723607 2-Benzyl-2-(trifluoromethyl)oxirane CAS No. 2248377-01-5

2-Benzyl-2-(trifluoromethyl)oxirane

Cat. No. B2723607
CAS RN: 2248377-01-5
M. Wt: 202.176
InChI Key: CSSRGZRERQNXFA-UHFFFAOYSA-N
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Description

“2-Benzyl-2-(trifluoromethyl)oxirane” is a chemical compound with the molecular formula C4H2F6O . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

The synthesis of “2-Benzyl-2-(trifluoromethyl)oxirane” involves lithiation–borylation reactions . This process gives densely functionalised and highly versatile trifluoromethyl-substituted α-tertiary boronic esters . The intermediate boronate complexes undergo the desired 1,2-rearrangement of the carbon-based group with complete retentive stereospecificity .


Molecular Structure Analysis

The molecular structure of “2-Benzyl-2-(trifluoromethyl)oxirane” consists of a three-membered ring containing an oxygen atom, also known as an oxirane ring . It also contains a trifluoromethyl group (-CF3) and a benzyl group (-C6H5CH2-) .


Chemical Reactions Analysis

The chemical reactions involving “2-Benzyl-2-(trifluoromethyl)oxirane” include ring-opening reactions . These reactions are regio- and diastereoselective . The reactions occur with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyl-2-(trifluoromethyl)oxirane” include a molecular weight of 180.05 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Mechanism of Action

The mechanism of action for the reactions of “2-Benzyl-2-(trifluoromethyl)oxirane” involves a Friedel–Crafts (FC) type mechanism . The oxophilic lanthanide(III) salt first coordinates with the ester carbonyl, making the benzyl position more electronically deficient .

Safety and Hazards

“2-Benzyl-2-(trifluoromethyl)oxirane” is considered hazardous . It can cause serious eye irritation, respiratory irritation, and can be harmful if swallowed, inhaled, or in contact with skin . It is highly flammable .

Future Directions

The future directions for “2-Benzyl-2-(trifluoromethyl)oxirane” involve its use in the synthesis of trifluoromethyl-containing organic molecules . It is an important chiral pool starting material for the synthesis of these molecules . The trifluoromethyl group adversely affects subsequent transformations of the α-boryl group, but Zweifel olefinations provide trifluoromethyl-bearing quaternary stereocenters substituted with alkenes, alkynes, and ketones .

properties

IUPAC Name

2-benzyl-2-(trifluoromethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(7-14-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSRGZRERQNXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-(trifluoromethyl)oxirane

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